molecular formula C20H24N2O5S B6573368 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide CAS No. 946299-81-6

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide

Cat. No.: B6573368
CAS No.: 946299-81-6
M. Wt: 404.5 g/mol
InChI Key: ARZRSORGLIPKFK-UHFFFAOYSA-N
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Description

N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide is a synthetic small molecule characterized by a tetrahydroquinoline scaffold substituted with an ethanesulfonyl group at position 1 and a 3,5-dimethoxybenzamide moiety at position 5. While the provided evidence describes the 6-yl isomer (Compound ID: G504-0462) with molecular weight 404.48 g/mol and logP 2.71, the positional isomerism (7-yl vs. Key physicochemical properties of the 6-yl analog include a polar surface area of 69.735 Ų, one hydrogen bond donor, and eight hydrogen bond acceptors, suggesting moderate solubility and membrane permeability .

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-4-28(24,25)22-9-5-6-14-7-8-16(12-19(14)22)21-20(23)15-10-17(26-2)13-18(11-15)27-3/h7-8,10-13H,4-6,9H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZRSORGLIPKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide typically involves the following steps:

  • Formation of the Quinoline Core: : Starting with suitable precursors such as o-aminobenzylamine and ethyl acetoacetate, the quinoline core is synthesized through cyclization reactions under specific conditions.

  • Introduction of the Ethan Sulfonyl Group: : The ethanesulfonyl group is introduced via sulfonylation reactions using ethanesulfonyl chloride under basic conditions.

  • Coupling with 3,5-Dimethoxybenzamide: : The final step involves coupling the substituted quinoline with 3,5-dimethoxybenzamide using amidation reactions facilitated by activating agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalytic amounts of dimethylaminopyridine (DMAP).

Industrial Production Methods

Scaling up the synthesis for industrial production would require optimizing these reactions for higher yields, cost-effectiveness, and environmental sustainability, often involving continuous flow chemistry techniques and automated systems.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, forming various oxidized derivatives.

  • Reduction: : Reduction of the nitro groups or carbonyl functionalities can yield amine derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation using palladium on carbon (Pd/C).

  • Substitution: : Substituents can be introduced using nucleophiles like alkyl halides in the presence of base catalysts.

Major Products Formed

Oxidation typically produces quinoline N-oxides, reduction yields amine derivatives, and substitution reactions yield various functionalized quinolines and benzamides.

Scientific Research Applications

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide has applications in various fields:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Shows potential as a ligand in biological assays due to its structural features.

  • Medicine: : Investigated for its potential as a pharmaceutical agent due to its potential biological activities.

  • Industry: : Applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide exerts its effects involves:

  • Molecular Targets: : Interactions with specific enzymes, receptors, or nucleic acids.

  • Pathways Involved: : Modulation of biochemical pathways such as signaling cascades or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of tetrahydroquinoline derivatives modified at position 1 (sulfonyl or carbonyl groups) and position 6/7 (substituted benzamides). Below is a comparative analysis with three analogs from recent studies:

Structural and Physicochemical Comparison

Compound Name Substituent at Position 1 Benzamide Substituents Molecular Weight (g/mol) logP H-Bond Donors H-Bond Acceptors
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide Ethanesulfonyl 3,5-Dimethoxy 404.48 2.71 1 8
10e: N-(1-(Morpholine-4-carbonyl)-...)-3,5-bis(trifluoromethyl)benzamide Morpholine-4-carbonyl 3,5-Bis(trifluoromethyl) 527.45 3.98* 1 9
10f: 3,5-Difluoro-N-(1-(piperidine-1-carbonyl)-...)benzamide Piperidine-1-carbonyl 3,5-Difluoro 413.47 2.85* 1 7
10g: 3-Fluoro-5-(trifluoromethyl)-N-(1-(piperidine-1-carbonyl)-...)benzamide Piperidine-1-carbonyl 3-Fluoro-5-(trifluoromethyl) 481.47 3.52* 1 8

Notes:

  • *logP values for 10e, 10f, and 10g are estimated based on substituent contributions.
  • The ethanesulfonyl group in the target compound may enhance metabolic stability compared to morpholine/piperidine carbonyl analogs .
  • 3,5-Dimethoxy substituents in the benzamide moiety likely increase hydrophilicity relative to fluorinated groups in 10e–10g .

Key Research Implications

Positional Isomerism : The 7-yl isomer’s activity may differ from the 6-yl analog due to altered spatial orientation in target binding pockets. Further studies are required to validate this .

Sulfonyl vs. Carbonyl Linkers : Ethanesulfonyl substitution could improve metabolic stability over morpholine/piperidine carbonyls, which are prone to hydrolysis .

Benzamide Tailoring : 3,5-Dimethoxy groups offer a balance between hydrophilicity and aromatic stacking, making the compound a candidate for targeting polar enzyme active sites .

Biological Activity

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a tetrahydroquinoline core with an ethanesulfonyl group and a 3,5-dimethoxybenzamide moiety, which may enhance its solubility and reactivity in biological systems. The unique structural characteristics suggest various applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2O4SC_{17}H_{20}N_{2}O_{4}S with a molecular weight of approximately 348.42 g/mol. The compound's structure can be summarized as follows:

Property Value
Molecular Weight348.42 g/mol
Molecular FormulaC17H20N2O4S
LogP2.5135
Polar Surface Area72.206 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve the inhibition of specific enzymes or disruption of cellular processes in microbial cells.

Anticancer Properties

Research has shown that this compound may possess anticancer activity through various pathways:

  • Cell Proliferation Inhibition : Studies have reported that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
  • Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells via activation of caspase pathways.
  • Cell Cycle Arrest : It may cause G0/G1 phase arrest in the cell cycle, preventing further division and growth of cancer cells.

The biological activity of this compound is hypothesized to involve:

  • Interaction with specific receptors or enzymes.
  • Modulation of signaling pathways related to cell growth and apoptosis.
  • Potential interference with DNA synthesis or repair mechanisms.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Antibacterial Efficacy :
    • A study tested the compound against Gram-positive and Gram-negative bacteria.
    • Results showed a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL for various strains.
  • Anticancer Activity Assessment :
    • In vitro studies on MCF-7 cells revealed a dose-dependent decrease in cell viability with IC50 values around 25 µM.
    • Flow cytometry analysis indicated increased apoptotic cells after treatment with the compound.

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